C16H23FN4O2
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Overview
Description
. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. The starting materials typically include cyclopentylamine, 2-fluoropropylamine, and propylamine. These amines undergo a series of condensation reactions with purine derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving high-pressure and temperature conditions. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as:
Caffeine: A stimulant found in coffee and tea.
Theobromine: A compound found in chocolate.
Uniqueness
What sets 8-cyclopentyl-3-[(2R)-2-fluoropropyl]-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoropropyl group, for example, may enhance its binding affinity to certain targets or alter its metabolic stability .
Properties
Molecular Formula |
C16H23FN4O2 |
---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H23FN4O2/c1-12(2)19-15(22)11-18-16(23)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
UAYHSCQWHHMNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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